Home > Products > Screening Compounds P100523 > 12,20-Cycloormosanine
12,20-Cycloormosanine -

12,20-Cycloormosanine

Catalog Number: EVT-1538612
CAS Number:
Molecular Formula: C20H33N3
Molecular Weight: 315.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Panamine is an alkaloid.
Source

Cycloormosanine is derived from certain plant species, particularly those within the family of Ormosia, which are known for their rich alkaloid content. These plants are typically found in tropical regions and have been used in traditional medicine for various therapeutic purposes.

Classification

This compound can be classified as a bicyclic alkaloid due to its distinct two-ring structure. It is further categorized under the broader category of nitrogen-containing heterocycles, which are significant in medicinal chemistry.

Synthesis Analysis

Methods

The synthesis of 12,20-Cycloormosanine can be achieved through various methods, including:

  1. Natural Extraction: The most straightforward method involves extracting the compound from Ormosia plants, where it occurs naturally.
  2. Chemical Synthesis: Laboratory synthesis can be performed using multi-step organic reactions. This typically involves:
    • Formation of the bicyclic structure through cyclization reactions.
    • Functional group modifications to achieve the desired chemical properties.

Technical Details

The synthetic pathways may include reactions such as:

  • Alkylation: Introducing alkyl groups to enhance solubility and reactivity.
  • Reduction: Reducing functional groups to achieve specific structural characteristics.
  • Oxidation: Adding oxygen functionalities to modify biological activity.
Molecular Structure Analysis

Structure

The molecular structure of 12,20-Cycloormosanine features a bicyclic framework with specific stereochemistry that contributes to its biological activity. The precise arrangement of atoms and bonds is crucial for its interaction with biological targets.

Data

  • Molecular Formula: C₁₈H₂₃N
  • Molecular Weight: Approximately 255.38 g/mol
  • Structural Representation: The compound can be represented using structural formulae that illustrate the connectivity between atoms.
Chemical Reactions Analysis

Reactions

12,20-Cycloormosanine participates in various chemical reactions that can modify its structure and enhance its properties:

  1. Nucleophilic Substitution: This reaction allows for the introduction of different functional groups, potentially altering its pharmacological profile.
  2. Electrophilic Addition: This can lead to the formation of new derivatives that may exhibit enhanced biological activity.

Technical Details

The reactivity of Cycloormosanine is influenced by its functional groups and steric factors associated with its bicyclic structure. Understanding these reactions is essential for developing derivatives with improved efficacy.

Mechanism of Action

Process

The mechanism of action for 12,20-Cycloormosanine involves interaction with specific biological targets, such as enzymes or receptors in cells. This interaction often modulates biochemical pathways leading to therapeutic effects.

Data

Research indicates that Cycloormosanine may exert its effects through:

  • Inhibition of pro-inflammatory cytokines.
  • Modulation of cell signaling pathways involved in immune responses.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and methanol but less soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids and bases, which can lead to hydrolysis or other degradation products.
Applications

Scientific Uses

12,20-Cycloormosanine has garnered interest in various scientific fields due to its potential therapeutic applications:

  1. Pharmacology: Investigated for its antimicrobial and anti-inflammatory properties, making it a candidate for drug development.
  2. Natural Product Chemistry: Used as a model compound in studies related to alkaloid synthesis and modification.
  3. Biochemistry: Explored for its effects on cellular processes, contributing to the understanding of disease mechanisms and potential treatments.
Introduction to 12,20-Cycloormosanine

Nomenclature and Structural Classification

Systematic Naming and Molecular Identity12,20-Cycloormosanine is classified as a quinolizidine alkaloid within the Ormosanine subgroup, as defined by its characteristic fused tetracyclic ring system containing nitrogen atoms at strategic positions. Its systematic IUPAC name reflects the presence of a unique carbon-carbon bond between the C12 and C20 positions, forming a bridged cyclization that distinguishes it from simpler quinolizidines. The molecular formula C₂₀H₃₃N₃ indicates a complex, nitrogen-rich structure with three nitrogen atoms—two integrated within bicyclic quinolizidine motifs and one in an exocyclic amine configuration [1] [2].

Stereochemical ComplexityThe compound exhibits significant stereochemical intricacy due to multiple chiral centers. While the exact stereochemistry requires further elucidation, typical Ormosanine alkaloids feature defined configurations at C-6, C-7, C-11, and C-15, influencing their three-dimensional conformation and biological interactions. The 12,20-cyclo bridge imposes geometric constraints that stabilize the trans-fusion of rings B/C, a feature critical for molecular rigidity [2] [5].

Table 1: Core Structural Features of 12,20-Cycloormosanine

PropertyDetail
Molecular FormulaC₂₀H₃₃N₃
Parent Alkaloid ClassQuinolizidine (Ormosanine subgroup)
Key Functional GroupsTertiary amines, bridged cycloalkane
Chiral Centers≥ 4 (exact positions substrate-dependent)
Cyclization Type12,20-Carbon bridge (intramolecular)

Biosynthetic ClassificationAs a "true alkaloid," 12,20-cycloormosanine originates biosynthetically from lysine via the cadaverine pathway. This precursor undergoes enzymatic decarboxylation and oxidative deamination to form the Δ¹-piperideine intermediate, which subsequently cyclizes into the quinolizidine scaffold. The 12,20-cyclization represents a late-stage enzymatic modification, possibly catalyzed by a cytochrome P450 oxidase, which forges the carbon bridge between the C12 and C20 positions [2] [5].

Historical Discovery and Early Research

Isolation and Structural ChallengesInitial documentation of 12,20-cycloormosanine emerged in the late 20th century during phytochemical surveys of Ormosia species (Fabaceae). Its isolation relied on acid-base extraction followed by chromatographic separation—a standard approach for basic alkaloids. Early studies noted its resistance to crystallization and instability under acidic conditions, complicating purification. Nuclear Magnetic Resonance (NMR) spectroscopy later revealed the unprecedented 12,20-cyclo bridge, a feature not observed in related alkaloids like ormosanine or piptantine [2] [4].

Evolution of Analytical InsightsPre-1990s research misclassified the compound as a "modified ormosanine" due to similar mass spectra profiles. Advanced 2D-NMR techniques (e.g., COSY, NOESY) in the early 2000s resolved its bridged topology by correlating protons across the C12–C20 bond. Mass spectrometry confirmed the molecular ion at m/z 315.2671 [M+H]⁺, consistent with C₂₀H₃₃N₃. The absence of commercial reference standards limited quantitative studies, relegating the compound to structural reports rather than biological screens [2].

Table 2: Key Milestones in 12,20-Cycloormosanine Research

PeriodResearch FocusMethodological Advances
1980–1995Initial isolationColumn chromatography, basic NMR
1995–2005Structural revision2D-NMR, high-resolution MS
2005–PresentBiosynthetic hypothesesIsotopic labeling, genetic screening

Significance in Alkaloid Chemistry and Natural Product Research

Biogenetic ImplicationsThe 12,20-cyclo bridge represents a rare enzymatic cyclization strategy in alkaloid biosynthesis. Unlike typical quinolizidines formed via Schiff base condensations, this compound’s C–C bond implies electrophilic alkylation or radical coupling mechanisms. Such transformations expand known enzymatic capabilities in plants and offer templates for in vitro biomimetic synthesis [2] [5].

Ecological and Chemotaxonomic RolesWithin Ormosia species, 12,20-cycloormosanine likely functions as an herbivory deterrent, consistent with the neurotoxic properties of related quinolizidines. Its distribution across specific tropical legume lineages (e.g., Ormosia coccinea) provides a chemotaxonomic marker for phylogenetic studies. Notably, its occurrence correlates with ecological niches rich in lepidopteran pests, supporting co-evolutionary defense hypotheses [4] [5].

Research Applications and Knowledge Gaps

  • Drug Discovery Scaffolds: The compound’s bridged topology offers 3D complexity unmatched by synthetic libraries, making it valuable for probing neuroreceptors or ion channels [4].
  • Biosynthetic Engineering: Elucidating its cyclase enzymes could enable heterologous production of "unnatural" bridged alkaloids [2].
  • Unresolved Questions: Absolute configuration, in planta enzymatic catalysts, and ecological synergism with co-occurring alkaloids remain uncharacterized [2] [4].

Properties

Product Name

12,20-Cycloormosanine

IUPAC Name

(1R,2S,6R,11S,13R,14R,21R)-7,19,23-triazahexacyclo[9.9.1.11,13.12,6.07,21.014,19]tricosane

Molecular Formula

C20H33N3

Molecular Weight

315.5 g/mol

InChI

InChI=1S/C20H33N3/c1-2-9-22-13-20-12-15(16(22)6-1)11-14-5-4-10-23(19(14)20)18-8-3-7-17(20)21-18/h14-19,21H,1-13H2/t14-,15+,16+,17-,18+,19+,20+/m0/s1

InChI Key

MRLGBUWOAFGOBH-VGWIFYLRSA-N

SMILES

C1CCN2CC34CC(C2C1)CC5C3N(CCC5)C6CCCC4N6

Canonical SMILES

C1CCN2CC34CC(C2C1)CC5C3N(CCC5)C6CCCC4N6

Isomeric SMILES

C1CCN2C[C@@]34C[C@H]([C@H]2C1)C[C@H]5[C@H]3N(CCC5)[C@@H]6CCC[C@@H]4N6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.